4-{[4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]sulfonyl}-2,1,3-benzoxadiazole
Description
The compound 4-{[4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]sulfonyl}-2,1,3-benzoxadiazole features a unique architecture comprising two heterocyclic systems: a 2,1,3-benzoxadiazole (benzofurazan) and a 2,1,3-benzothiadiazole, linked via a piperazine-sulfonyl bridge. This design integrates electron-deficient aromatic rings with sulfonamide groups, which are known to enhance thermal stability, fluorescence properties, and biological interactions .
Key structural attributes:
- Benzoxadiazole moiety: Imparts rigidity and π-conjugation, often exploited in fluorescent probes and pharmaceuticals.
- Piperazine-sulfonyl linker: Enhances solubility and provides a platform for structural diversification.
Properties
Molecular Formula |
C16H14N6O5S3 |
|---|---|
Molecular Weight |
466.5 g/mol |
IUPAC Name |
4-[4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]sulfonyl-2,1,3-benzoxadiazole |
InChI |
InChI=1S/C16H14N6O5S3/c23-29(24,13-5-1-3-11-15(13)18-27-17-11)21-7-9-22(10-8-21)30(25,26)14-6-2-4-12-16(14)20-28-19-12/h1-6H,7-10H2 |
InChI Key |
DXIJWLFEQBOUNG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1S(=O)(=O)C2=CC=CC3=NON=C32)S(=O)(=O)C4=CC=CC5=NSN=C54 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]sulfonyl}-2,1,3-benzoxadiazole typically involves multiple steps, starting with the preparation of the benzothiadiazole and benzoxadiazole cores. These cores are then linked through sulfonylation reactions. Common reagents used in these reactions include sulfonyl chlorides and piperazine derivatives .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale sulfonylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
4-{[4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]sulfonyl}-2,1,3-benzoxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert sulfonyl groups to thiols.
Substitution: Nucleophilic substitution reactions can occur at the benzothiadiazole and benzoxadiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
Major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the original compound .
Scientific Research Applications
4-{[4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]sulfonyl}-2,1,3-benzoxadiazole has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-{[4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]sulfonyl}-2,1,3-benzoxadiazole involves its interaction with specific molecular targets and pathways. The compound’s electron-withdrawing properties enable it to modulate electronic properties in various applications. In biological systems, it may interact with cellular proteins and enzymes, affecting signaling pathways and cellular functions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Heterocyclic Core Modifications
a) Benzothiazole-Piperazine Derivatives
- Example : 2-[4-(4-Chlorobenzenesulfonyl)piperazin-1-yl]-1,3-benzothiazole (CAS 460994-82-5)
- Structure : Replaces benzoxadiazole with benzothiazole and substitutes benzothiadiazole with a 4-chlorophenyl group.
- Properties : Lower molecular weight (MW: ~435 g/mol) and reduced polarity compared to the target compound due to the absence of a second sulfonyl group. Demonstrated anticancer activity in vitro .
- Key Difference : Benzothiazole’s sulfur atom vs. benzoxadiazole’s oxygen/nitrogen system alters electronic properties and binding affinities.
b) Benzoxadiazole-Pyrrolidine Derivatives
- Example : 4-{[2-(4-Fluorophenyl)-1-pyrrolidinyl]sulfonyl}-2,1,3-benzoxadiazole
Sulfonyl-Linked Piperazine Analogs
a) Methoxy-Substituted Derivatives
- Example: 2-(4-[(4-Methoxyphenyl)sulfonyl]piperazin-1-yl)-1,3-benzothiazole (CAS 460994-76-7) Structure: Methoxyphenyl group replaces benzothiadiazole. Supplier data highlight applications in kinase inhibition studies .
b) Acetamide-Linked Compounds
- Example : N-(1,3-Benzothiazol-2-yl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide (BZ-I)
Dual Heterocyclic Systems
a) Triazole-Benzoxadiazole Hybrids
- Example: 1-[1-(2,1,3-Benzoxadiazol-5-ylmethyl)-1H-1,2,3-triazol-4-yl]hexan-1-one Structure: Combines benzoxadiazole with triazole via a methyl-hexanone linker. Properties: Exhibits strong fluorescence (λₑₘ: 450 nm), suggesting utility in bioimaging. Lacks the sulfonyl-piperazine bridge, limiting solubility in polar solvents .
Comparative Data Table
Biological Activity
The compound 4-{[4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]sulfonyl}-2,1,3-benzoxadiazole (CAS Number: 1010888-13-7) is a complex organic molecule with significant potential in medicinal chemistry. Its unique structure incorporates both benzothiadiazole and benzoxadiazole moieties, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 466.5 g/mol. The structure features a piperazine ring linked to sulfonyl groups and two heterocyclic components (benzothiadiazole and benzoxadiazole), which are crucial for its biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of benzothiadiazole derivatives. For instance, compounds similar to 4-{[4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]sulfonyl}-2,1,3-benzoxadiazole have been investigated for their ability to inhibit tumor growth by inducing apoptosis in cancer cells. A study demonstrated that derivatives of benzothiadiazole could effectively target cancer cell lines through modulation of key signaling pathways involved in cell proliferation and survival .
Anti-inflammatory Effects
The compound has shown promise as an anti-inflammatory agent by inhibiting inflammatory mediators. Benzothiadiazoles have been reported to exhibit dual inhibition of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), which play significant roles in the inflammatory response . This dual inhibition can lead to enhanced analgesic effects while minimizing side effects associated with traditional anti-inflammatory drugs.
Neuroprotective Activity
Research indicates that similar compounds exhibit neuroprotective effects in models of cerebral ischemia. For example, compounds derived from piperazine have demonstrated the ability to prolong survival times in animal models subjected to acute cerebral ischemia . The neuroprotective mechanisms are believed to involve the modulation of neurotransmitter systems and reduction of oxidative stress.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications on the benzothiadiazole and piperazine rings can significantly influence the potency and selectivity of the compound against specific biological targets. For instance:
- Substituents on the benzothiadiazole moiety : Different substituents can enhance or reduce binding affinity to target proteins.
- Piperazine modifications : Changes in the piperazine ring can affect solubility and bioavailability.
Research Findings and Case Studies
A comprehensive study conducted on various benzothiadiazole derivatives revealed that specific structural modifications led to enhanced activity against various cancer cell lines. The study utilized in vitro assays to evaluate cytotoxicity and identified several promising candidates for further development into therapeutics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
